molecular formula C18H35N3O3 B14797233 tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate

tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate

Cat. No.: B14797233
M. Wt: 341.5 g/mol
InChI Key: VUYFTMASJWPWDS-UHFFFAOYSA-N
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Description

tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate is a nitrogen-containing chiral compound featuring a pyrrolidine core substituted with a tert-butoxycarbonyl (Boc) protecting group and an amino acid-derived side chain. The (S)-configuration at the stereogenic centers confers enantioselectivity, making it valuable in peptide synthesis and medicinal chemistry. Its structure integrates a branched alkyl chain (N-isopropyl-3-methylbutanamido) and a Boc-protected pyrrolidine, which enhances solubility and stability during synthetic processes.

Properties

Molecular Formula

C18H35N3O3

Molecular Weight

341.5 g/mol

IUPAC Name

tert-butyl 2-[[(2-amino-3-methylbutanoyl)-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)21(13(3)4)11-14-9-8-10-20(14)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3

InChI Key

VUYFTMASJWPWDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1CCCN1C(=O)OC(C)(C)C)C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group, followed by the formation of the pyrrolidine ring through cyclization reactions. The final step often includes deprotection and purification to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This includes the use of efficient catalysts, high-yielding reaction conditions, and streamlined purification processes to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

(S)-tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate and related compounds are summarized below:

Structural Variations and Functional Group Impact

Compound Key Substituents Synthetic Route Yield Physicochemical Properties
Target compound N-isopropyl, Boc-protected pyrrolidine Likely reductive amination or peptide coupling (inferred from analogs) N/A Expected high lipophilicity due to branched alkyl chains; chiral centers enable enantioselectivity
tert-Butyl 2-(((S)-2-amino-N-cyclopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate (CAS 1354033-02-5) N-cyclopropyl instead of N-isopropyl Reductive amination with tert-butyl pyrrolidine carboxylate N/A Reduced steric hindrance compared to isopropyl; cyclopropane enhances metabolic stability
tert-Butyl (S)-2-((((S)-1-((2-cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)methyl)pyrrolidine-1-carboxylate Indole-containing side chain, cycloheptylethyl group GP3: Sodium triacetoxyborohydride-mediated reductive amination N/A Increased aromaticity improves binding to hydrophobic targets (e.g., kinase inhibitors)
tert-Butyl (S)-2-(((S)-1-(((S)-1-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)amino)... (Compound 58) Extended peptide chain with methyl-leucine and methoxy groups EDC/HOBt-mediated coupling in dichloromethane 88% Mp: 115.5–128.6°C; Rf (CH2Cl2/MeOH 96:4): 0.35; complex NMR splitting due to multiple stereocenters
tert-Butyl (S)-2-[[2,3-difluoro-4-[[...carbamoyl]-5,6-diazaspiro[3.5]non-8-en-6-yl]methyl]phenoxy]methyl]pyrrolidine-1-carboxylate Spirocyclic diazaspiro core, trifluoromethyl groups Mitsunobu reaction with tetramethylazodicarboxamide 90% High polarity due to spirocycle and trifluoromethyl substituents; used in kinase inhibitor development

Physicochemical and Spectroscopic Comparisons

  • Melting Points : Peptide derivatives (e.g., Compound 58) exhibit higher melting ranges (115.5–128.6°C) due to crystalline peptide bonds, whereas simpler analogs (e.g., ’s compound) melt at lower temperatures (99°C) .
  • NMR Signatures : The target compound’s N-isopropyl group would show distinct δ 1.0–1.2 ppm (CH3) and δ 3.5–4.0 ppm (N-CH) in 1H NMR, differing from cyclopropyl analogs (δ 0.5–0.8 ppm for cyclopropyl CH2) .
  • Chromatographic Behavior : Reverse-phase C18 chromatography (acetonitrile/water) is critical for purifying polar derivatives (e.g., spirocyclic compounds) .

Biological Activity

tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural characteristics, including a pyrrolidine ring and various functional groups, contribute to its biological activity. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C18H35N3O3, with a molecular weight of approximately 341.49 g/mol. The compound features a tert-butyl group, an amino acid moiety, and a carboxylate functionality, which are crucial for its biological interactions and reactivity .

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various therapeutic effects, making it a candidate for drug development. The presence of amine and carboxylate groups enhances its potential to interact with biological targets .

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against certain bacterial strains.
  • Anticancer Potential : The compound's structure allows it to interact with pathways involved in cancer cell proliferation. It may inhibit tumor growth by affecting key signaling pathways .
  • Immunomodulatory Effects : Interaction studies have shown that it may influence immune responses by modulating T-cell activity, similar to other compounds targeting the PD-1/PD-L1 axis .

Research Findings and Case Studies

Recent studies have focused on elucidating the specific biological effects and mechanisms of action of this compound:

  • Binding Affinity Studies : Research has demonstrated that the compound exhibits significant binding affinity to various receptors implicated in immune responses. These studies are critical for understanding its potential as an immunotherapeutic agent .
  • In Vitro Assays : In vitro assays have shown that the compound can effectively inhibit cell proliferation in cancer cell lines at specific concentrations, indicating potential as an anticancer agent .
  • Animal Model Studies : In vivo studies using animal models have provided insights into the pharmacokinetics and efficacy of the compound in reducing tumor burden and enhancing immune responses against cancer cells .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
(S)-Methyl 1-(tert-butoxycarbonylamino)propanoyl)pyrrolidine-2-carboxylatePyrrolidine ring with carbamate moietyEnantioselective synthesis
(S)-tert-butyl 3-(3-chloro-4-fluorophenyl)azetidine-1-carboxylateAzetidine ringDistinct pharmacological properties
(S)-tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylateSimilar azetidine structurePotential antitumor agent

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